2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL
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Overview
Description
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is an organic compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL typically involves the condensation of 1,1-diphenylethanes with aldehydes under acid-catalyzed conditions. This reaction yields 9,10-dihydro-9,10-disubstituted anthracenes, which can be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted anthracenes and quinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
Uniqueness
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science .
Properties
CAS No. |
919273-13-5 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,3,6,7-tetramethoxy-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C18H20O5/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18-19H,5H2,1-4H3 |
InChI Key |
NEHSKLNTQXPMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)O)OC |
Origin of Product |
United States |
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